
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole typically involves the following steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Thioether formation: The furan ring is then reacted with a suitable thiol to form the thioether linkage.
Imidazole ring formation: The final step involves the formation of the imidazole ring, which can be achieved through the condensation of a 1,2-diamine with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the furan and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: A derivative of furan with similar structural features.
1-Methylimidazole: A simpler imidazole derivative.
Thiazoles: Compounds with a similar sulfur-containing heterocyclic ring.
Uniqueness
5-Ethyl-2-((furan-2-ylmethyl)thio)-1-methyl-1H-imidazole is unique due to its combination of furan and imidazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-ethyl-2-(furan-2-ylmethylsulfanyl)-1-methylimidazole |
InChI |
InChI=1S/C11H14N2OS/c1-3-9-7-12-11(13(9)2)15-8-10-5-4-6-14-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
FTNJESNHGHGXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1C)SCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)


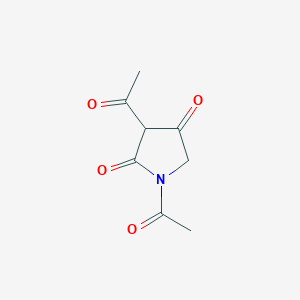
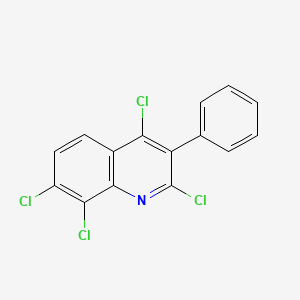
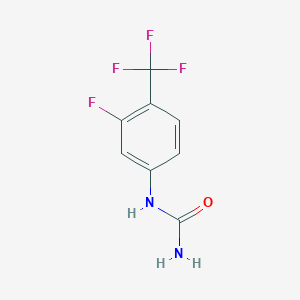
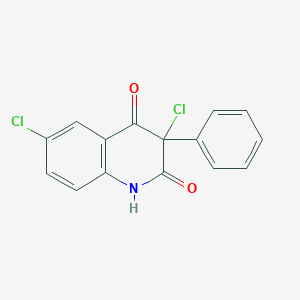
![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)
![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
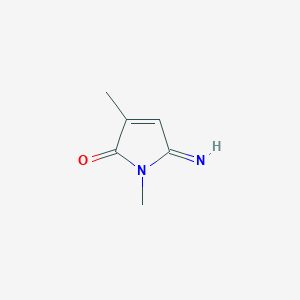
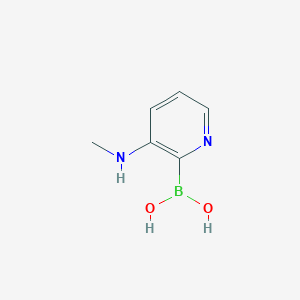
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)

